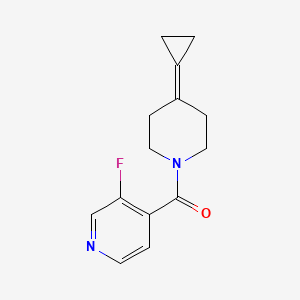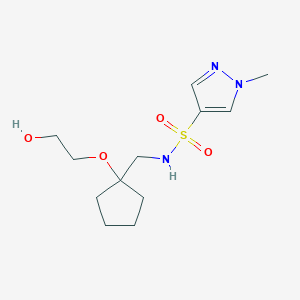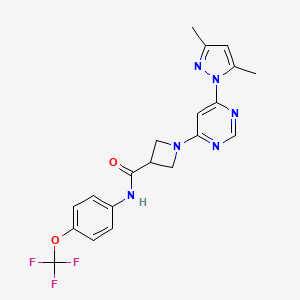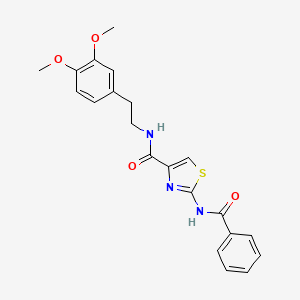![molecular formula C21H20N4O3S B2398242 N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941998-22-7](/img/structure/B2398242.png)
N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide” is a compound that contains a benzothiazole core . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, a series of benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of synthesized compounds can be confirmed by 1H and 13C NMR .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, the synthesized benzothiazole-2-carboxamide derivatives were tested in vitro for their anti-tubercular activity against the H37Rv strain of M. tuberculosis .科学的研究の応用
Anticancer Applications
Compounds related to N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide have been synthesized and evaluated for anticancer activity. A study by Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, showing higher activities than the reference drug etoposide in some cases (Ravinaik et al., 2021).
Antimicrobial and Antiproliferative Activities
Mansour et al. (2020) synthesized 2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-substituted phenyl)thiazole derivatives, which showed significant antimicrobial and antiproliferative activities. This indicates the potential use of benzo[d]thiazol-2-yl related compounds in treating microbial infections and inhibiting cancer cell growth (Mansour et al., 2020).
Alzheimer's Disease Research
In the context of Alzheimer's disease, Telpoukhovskaia et al. (2015) investigated multifunctional metal binders, including compounds like 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-hydroxy-2-methylpyridin-4(1H)-one, to elucidate Alzheimer's pathological features. Their research suggested potential therapeutic applications for these compounds in treating Alzheimer's disease (Telpoukhovskaia et al., 2015).
Photophysical Studies
Kundu et al. (2019) studied triphenylamine–benzothiazole derivatives, which include benzo[d]thiazol-2-yl structures. They explored the temperature-controlled fluorescence switching in polar solvents, contributing to the understanding of fluorescence tuning in donor-acceptor organic molecules (Kundu et al., 2019).
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The compound’s interaction with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity
Result of Action
tuberculosis . The specific effects of this compound would need further investigation.
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . These methods could potentially be influenced by environmental conditions.
Safety and Hazards
将来の方向性
Benzothiazole derivatives, including “N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods .
特性
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-12-14(9-10-16(13)25-11-5-4-8-18(25)26)22-19(27)20(28)24-21-23-15-6-2-3-7-17(15)29-21/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,27)(H,23,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLIQZWIDPJWCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B2398162.png)

![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B2398169.png)

![3-(1-([1,1'-Biphenyl]-3-ylsulfonyl)pyrrolidin-3-yl)oxazolidin-2-one](/img/structure/B2398172.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B2398173.png)





![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)